7alpha-N3-ginkgolide B
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Overview
Description
7alpha-N3-ginkgolide B is a natural product derivative belonging to the class of ginkgolides, which are diterpenoid lactones isolated from the Ginkgo biloba tree . This compound is known for its unique rigid caged dodeca-carbon skeleton structure, which includes a spiro [4.4] nonane system, a tetrahydrofuran ring, and three lactone rings . It has been studied for its various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-N3-ginkgolide B involves multiple steps, starting from Ginkgolide B as the raw material. The hydroxyl groups at the C-1 and C-10 positions of Ginkgolide B are modified through esterification and etherification reactions . Common reagents used in these reactions include aromatic-containing groups and tert-butyl groups, which enhance the compound’s activity .
Industrial Production Methods
Industrial production of this compound can involve the preparation of oral dissolving films (ODF) for better bioavailability. The process includes dissolving Ginkgolide B in distilled water, adding glycerol as a plasticizer, and hydroxypropyl methylcellulose as the film-forming material . The solution is then coated onto a carrier sheet, dried, and cut into proper sizes for use .
Chemical Reactions Analysis
Types of Reactions
7alpha-N3-ginkgolide B undergoes various chemical reactions, including oxidation, reduction, substitution, and esterification . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aromatic groups, tert-butyl groups, and various solvents . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced anti-platelet aggregation, anti-inflammatory, and neuroprotective activities .
Scientific Research Applications
7alpha-N3-ginkgolide B has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
The mechanism of action of 7alpha-N3-ginkgolide B involves its interaction with various molecular targets and pathways. It acts as a potent antagonist of the platelet-activating factor receptor (PAFR), inhibiting the expression of PAF, PAFR, and tyrosine kinase Src . This inhibition prevents the activation of downstream transcription factors, including the cyclic adenosine monophosphate (cAMP) response element binding protein (CREB), which is closely related to cell invasion . Additionally, the compound regulates cell death and ferroptosis by down-regulating osteopontin (SPP1) protein and up-regulating ferritin heavy chain 1 (FTH1) protein .
Comparison with Similar Compounds
7alpha-N3-ginkgolide B is unique compared to other ginkgolides due to its specific modifications at the C-1 and C-10 positions, which enhance its pharmacological activities . Similar compounds include:
- Ginkgolide A
- Ginkgolide C
- Ginkgolide J
- Ginkgolide K
- Ginkgolide L
- Ginkgolide M
These compounds share similar structural features but differ in their specific modifications and pharmacological activities.
Properties
Molecular Formula |
C20H23N3O10 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(1S,6R,9S,13S,17R)-9-azido-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H23N3O10/c1-5-12(26)30-11-8(24)18-10-6(22-23-21)7(16(2,3)4)17(18)9(25)13(27)32-15(17)33-20(18,14(28)31-10)19(5,11)29/h5-11,15,24-25,29H,1-4H3/t5?,6-,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |
InChI Key |
GLXZEIIDXFBXMR-AQPRMESZSA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5N=[N+]=[N-])C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5N=[N+]=[N-])C(C)(C)C)C(C(=O)OC6O4)O)O |
Origin of Product |
United States |
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